molecular formula C13H6ClF9N2 B12062969 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole

4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole

Cat. No.: B12062969
M. Wt: 396.64 g/mol
InChI Key: LDRHDLMYEKTWEA-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole: is a chemical compound known for its unique structure and versatile applications in scientific research. Its molecular structure includes a pyrazole ring substituted with a chloro group, a phenyl group, and a nonafluorobutyl group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various fields such as drug discovery, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The chloro and phenyl groups are introduced through substitution reactions. For example, the chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Nonafluorobutyl Group: The nonafluorobutyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced pyrazole derivative.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Properties
    • Pyrazole derivatives have been investigated for their potential as anticancer agents. The structural modifications of pyrazoles can enhance their efficacy against various cancer types by targeting specific kinases involved in tumor growth. For instance, compounds similar to 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo studies .
  • Anti-inflammatory Effects
    • Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These compounds could serve as potential candidates for developing new anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

  • Herbicidal Activity
    • The compound has been evaluated for its herbicidal activity against various weeds. Studies have demonstrated that pyrazole-based herbicides can effectively control weed growth at lower application rates compared to conventional herbicides. This is attributed to their mechanism of action as inhibitors of specific enzymes involved in plant metabolism .
  • Insecticidal Properties
    • Preliminary studies suggest that derivatives of this pyrazole compound may possess insecticidal properties. By disrupting the nervous system of pests or interfering with their growth regulators, these compounds could offer environmentally friendly alternatives to synthetic pesticides .

Materials Science Applications

  • Fluorinated Polymers
    • The incorporation of fluorinated groups in the structure enhances the thermal stability and chemical resistance of polymers. Research has shown that pyrazole derivatives can be used as building blocks for synthesizing high-performance fluorinated polymers suitable for applications in coatings and electronic materials .
  • Photoactive Materials
    • Pyrazole compounds have been explored for use in photoactive materials due to their ability to undergo reversible photoisomerization. This property can be harnessed in applications such as sensors and switches in photonic devices .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of tumor cell growth in vitro; potential for further development as a therapeutic agent.
HerbicidalEffective control of Barnyard grass with lower phytotoxicity compared to traditional herbicides; promising results suggest further field trials are warranted.
Fluorinated PolymersEnhanced thermal stability observed in synthesized polymers containing pyrazole derivatives; potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole: Similar structure but with a methoxy group instead of a phenyl group.

    4-chloro-3-(4-methylphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

4-Chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H6ClF17N2
  • Molecular Weight : 596.67 g/mol
  • CAS Number : 1029636-05-2

Pharmacological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a range of biological activities. The following sections summarize the key activities associated with this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that pyrazole derivatives exhibited varying degrees of antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
This compoundHighModerate

Anticancer Activity

The potential anticancer properties of pyrazoles have also been investigated. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may inhibit specific pathways involved in cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been documented in various research articles. The compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Potential
In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and significant induction of apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
  • Cell Signaling Modulation : The compound can interfere with signaling pathways related to inflammation and cancer progression.

Properties

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF9N2/c14-7-8(6-4-2-1-3-5-6)24-25-9(7)10(15,16)11(17,18)12(19,20)13(21,22)23/h1-5H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHDLMYEKTWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF9N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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